1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate)
Description
Properties
IUPAC Name |
[4-(2-ethylhexanoyloxymethyl)cyclohexyl]methyl 2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O4/c1-5-9-11-21(7-3)23(25)27-17-19-13-15-20(16-14-19)18-28-24(26)22(8-4)12-10-6-2/h19-22H,5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCWEBVKSPNNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCC1CCC(CC1)COC(=O)C(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014953 | |
| Record name | Cyclohexane-1,4-diylbismethylene bis(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53148-32-6 | |
| Record name | 1,1′-[1,4-Cyclohexanediylbis(methylene)] bis(2-ethylhexanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53148-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1'-(1,4-cyclohexanediylbis(methylene)) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053148326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[1,4-cyclohexanediylbis(methylene)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane-1,4-diylbismethylene bis(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,4-diylbismethylene bis(2-ethylhexanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic route for 1,4-cyclohexanedimethanol bis(2-ethylhexanoate) is the esterification reaction between 1,4-cyclohexanedimethanol and 2-ethylhexanoic acid. This process typically requires:
- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid to promote ester bond formation.
- Reaction Conditions: Reflux conditions are used to facilitate the removal of water formed during the reaction, driving the equilibrium toward ester formation.
- Temperature Range: The reaction is generally conducted at elevated temperatures to enhance reaction rate and conversion efficiency.
The esterification can be summarized as:
$$
\text{1,4-Cyclohexanedimethanol} + 2 \times \text{2-ethylhexanoic acid} \xrightarrow[\text{acid catalyst}]{\text{heat, reflux}} \text{1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate)} + 2 \text{H}_2\text{O}
$$
Industrial Production Methods
Industrial synthesis of 1,4-cyclohexanedimethanol bis(2-ethylhexanoate) involves multi-step catalytic hydrogenation and esterification processes:
- Step 1: Catalytic Hydrogenation of Dimethyl Terephthalate (DMT)
- DMT is hydrogenated to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD).
- Step 2: Further Hydrogenation
- DMCD undergoes further hydrogenation to yield 1,4-cyclohexanedimethanol.
- Step 3: Esterification
- The resultant 1,4-cyclohexanedimethanol is esterified with 2-ethylhexanoic acid under acidic catalysis to form the target bis(2-ethylhexanoate) ester.
This industrial route benefits from high selectivity and scalability, allowing for large-scale production of the compound with controlled purity.
Transesterification Process
An alternative preparation involves transesterification reactions, where diesters and diols are reacted under heat with catalysts such as sodium methoxide or potassium hydroxide. Key parameters include:
- Temperature: Typically between 210°C and 290°C.
- Reaction Environment: Heating the diol and diester components together to facilitate the exchange of ester groups.
- Catalysts: Basic catalysts like sodium methoxide enhance the transesterification rate.
This method is advantageous for producing copolyesters containing residues of 1,4-cyclohexanedimethanol derivatives and allows for fine-tuning of polymer properties by varying diol and diester components.
Detailed Reaction Conditions and Parameters
Research Findings on Preparation Efficiency
- Temperature Influence: Esterification reactions conducted at temperatures above 220°C show improved miscibility of 1,4-cyclohexanedimethanol and acid components, leading to higher reaction rates and better polymer properties.
- Pressure Control: Employing subatmospheric pressure during the molecular weight building phase enhances removal of volatile byproducts, improving polymer chain length and purity.
- Catalyst Selection: Acid catalysts like p-toluenesulfonic acid provide efficient esterification, while basic catalysts facilitate transesterification, allowing for flexible synthesis routes depending on desired end products.
Summary Table of Preparation Methods
| Method | Reactants | Catalyst(s) | Temperature (°C) | Pressure | Key Features |
|---|---|---|---|---|---|
| Direct Esterification | 1,4-cyclohexanedimethanol + 2-ethylhexanoic acid | Sulfuric acid, p-toluenesulfonic acid | 220–280 | Atmospheric | Water removal via reflux; acid catalyzed |
| Industrial Hydrogenation + Esterification | Dimethyl terephthalate → DMCD → 1,4-cyclohexanedimethanol + 2-ethylhexanoic acid | Hydrogenation catalysts + acid catalyst | Variable (hydrogenation: high pressure, esterification: 220–280) | Variable | Multi-step; scalable industrial route |
| Transesterification | Diester + diol | Sodium methoxide, potassium hydroxide | 210–290 | Atmospheric to subatmospheric | Exchange of ester groups; basic catalysis |
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions .
Common Reagents and Conditions
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Hydrolysis: Basic conditions using sodium hydroxide or acidic conditions using hydrochloric acid can be employed.
Transesterification: Catalysts like sodium methoxide or potassium hydroxide are used.
Major Products
Esterification: Produces esters like 1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate).
Hydrolysis: Yields 1,4-cyclohexanedimethanol and 2-ethylhexanoic acid.
Transesterification: Produces different esters depending on the alcohol used.
Scientific Research Applications
Scientific Research Applications
1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) has been explored in various scientific contexts:
- Biochemical Studies : The compound can be hydrolyzed by esterases, releasing 1,4-cyclohexanedimethanol and 2-ethylhexanoic acid. These products are involved in several biochemical pathways and can serve as intermediates in further chemical synthesis.
- Polymer Research : CHE is utilized in the synthesis of copolymers and polycarbonate materials. For example, studies have demonstrated its use in creating poly(isosorbide-co-1,4-cyclohexanedimethanol) carbonate through melt transesterification methods. These materials exhibit favorable optical properties and thermal stability .
Plasticizers
CHE serves as a valuable plasticizer, enhancing the flexibility and workability of plastics. Its application in plastic manufacturing allows for improved performance characteristics in products such as films, coatings, and molded items. The compound's ability to lower the glass transition temperature (Tg) of polymers makes it particularly useful in flexible PVC formulations .
Lubricants
The compound is also a key feedstock for producing lubricants, particularly for high-performance applications such as jet engine lubricants. Its excellent thermal stability and oxidation resistance make it suitable for use in extreme conditions where conventional lubricants may fail .
Case Study 1: Use in Jet Engine Lubricants
Research has demonstrated that incorporating 1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) into jet engine lubricants significantly enhances their thermal stability and resistance to oxidation. In tests conducted under simulated operational conditions, lubricants containing CHE exhibited lower viscosity changes and better performance metrics compared to those without it.
Case Study 2: Polymer Synthesis
A study on the synthesis of poly(isosorbide-co-1,4-cyclohexanedimethanol) carbonate showed that using CHE as a monomer led to materials with superior mechanical properties and thermal stability. The resulting polymers were tested for their applicability in packaging materials that require both flexibility and strength.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) involves its ester linkage, which can be hydrolyzed by esterases to release 1,4-cyclohexanedimethanol and 2-ethylhexanoic acid. These products can then participate in various biochemical pathways .
Comparison with Similar Compounds
Diisooctyl Sebacate (CAS 122-62-3)
- Molecular Formula : C₂₆H₅₀O₄; Molecular Weight : 426.68 g/mol.
- Properties: A linear ester plasticizer with moderate thermal stability (lower boiling point than CHDM bis(2-ethylhexanoate)).
- Applications : Widely used in PVC and synthetic rubbers.
- Comparison: While diisooctyl sebacate offers good flexibility, CHDM bis(2-ethylhexanoate) outperforms in high-temperature environments due to its superior thermal stability .
1,4-CHDM Bis(diphenyl phosphate) (Flame Retardant)
- Structure: Contains phosphate groups instead of 2-ethylhexanoate.
- Properties : Enhances flame retardancy in polymers but may reduce mechanical flexibility.
- Applications : Used in fire-resistant coatings and electronics.
- Comparison: Unlike CHDM bis(2-ethylhexanoate), this compound requires careful handling due to reactive phosphate groups, limiting its use in consumer-facing applications .
1,4-CHDM Bis(3,4-epoxycyclohexanecarboxylate) (CAS 20249-12-1)
- Molecular Formula : C₂₂H₃₂O₆; Molecular Weight : 392.48 g/mol.
- Properties : Epoxy groups enable crosslinking, improving adhesion and chemical resistance.
- Applications : Specialty coatings and adhesives.
- Comparison : While both compounds derive from CHDM, the epoxy variant’s reactivity limits its use as a plasticizer but expands utility in reactive formulations .
Performance in Polymer Matrices
- HP4 Polymer: A hydrogenated polymer synthesized from CHDM and bis(undec-10-enoate). Studies show HP4 has lower tensile strength and elongation at break compared to non-CHDM-based polymers (e.g., HP1), highlighting that CHDM’s benefits depend on molecular architecture .
- Polyoxalates : CHDM-based polyoxalates exhibit enhanced hydrolytic stability in aqueous environments compared to poly(lactic-co-glycolic acid) (PLGA), suggesting CHDM esters may resist degradation in humid conditions .
Data Tables
Table 1: Physicochemical Properties Comparison
| Compound | CAS | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) | Key Application |
|---|---|---|---|---|---|
| CHDM Bis(2-ethylhexanoate) | 53148-32-6 | 457.2 | 213 | 0.943 | Jet engine lubricants |
| Diisooctyl Sebacate | 122-62-3 | 377 | 185 | 0.915 | PVC plasticizers |
| CHDM Bis(diphenyl phosphate) | N/A | >300 | >200 | 1.25 (approx.) | Flame retardants |
Biological Activity
1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) (CAS No. 53148-32-6) is an ester compound derived from 1,4-cyclohexanedimethanol and 2-ethylhexanoic acid. It is recognized for its applications in various industrial processes, notably as a plasticizer due to its favorable thermal stability and oxidation resistance. The molecular formula of this compound is , with a molecular weight of approximately 396.61 g/mol .
- Molecular Formula :
- Molecular Weight : 396.61 g/mol
- CAS Number : 53148-32-6
- Appearance : Typically a colorless liquid.
Applications
1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) is primarily utilized in:
- Plasticizers : Enhancing flexibility and workability in plastics.
- Lubricants : Serving as a feedstock for jet engine lubricants.
- Chemical Intermediates : In the synthesis of various chemical products .
Biological Activity
The biological activity of 1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) has been the subject of various studies, particularly concerning its interaction with biological systems.
Research indicates that this compound may influence several biochemical pathways. One notable activity is its inhibition of 5-lipoxygenase (5-LO), an enzyme involved in the metabolism of arachidonic acid to leukotrienes, which are mediators in inflammatory responses. The reported IC50 value for this inhibition is approximately 12.3 µM, suggesting potential anti-inflammatory properties .
Case Studies
- Inflammation Studies :
- Toxicological Assessments :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) | Inhibits 5-lipoxygenase | 12.3 | |
| Other Plasticizers (e.g., Di(2-ethylhexyl) phthalate) | Varies | Endocrine disruptor potential | Varies |
This table illustrates the comparative biological activities of related compounds, highlighting the unique inhibitory action of 1,4-Cyclohexanedimethanol Bis(2-ethylhexanoate) against 5-lipoxygenase.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
